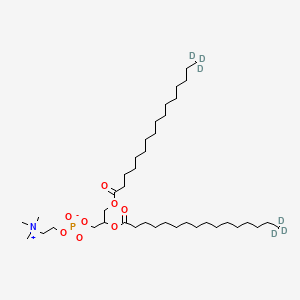

(Rac)-DPPC-d6

説明

特性

IUPAC Name |

2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-DPPC-d6: A Technical Guide for Researchers in Lipidomics and Membrane Biophysics

(Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) is a deuterated synthetic phospholipid that serves as a valuable tool in sophisticated research applications. Its utility spans two primary domains: as a high-fidelity internal standard in quantitative mass spectrometry for lipidomics and as a structural probe in the biophysical analysis of model membranes. This guide provides an in-depth overview of its applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

Core Applications of this compound

The strategic incorporation of six deuterium (B1214612) atoms into the choline (B1196258) headgroup of DPPC imparts a stable isotope label, rendering it chemically identical to its non-deuterated counterpart but distinguishable by its mass-to-charge ratio (m/z). This key feature underpins its principal uses:

-

Quantitative Lipidomics via Mass Spectrometry: this compound is considered a "gold standard" internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological matrices. Its near-identical physicochemical properties to endogenous DPPC ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for experimental variability.

-

Biophysical Studies of Model Membranes: Deuterated lipids, including this compound, are instrumental in techniques like Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium label provides essential contrast against hydrogen, enabling detailed investigations into the structure, dynamics, and hydration of lipid bilayers.

Section 1: this compound as an Internal Standard in Quantitative Lipidomics

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics. This compound is added at a known concentration to biological samples at the initial stage of sample preparation to account for analyte loss during extraction and to correct for matrix effects that can suppress or enhance the analyte signal during ionization.

Experimental Protocol: Quantification of DPPC in Human Plasma

This protocol outlines a representative method for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

DPPC (Analyte Standard)

-

Human Plasma (e.g., K2-EDTA)

-

Methanol (B129727) (HPLC-grade)

-

Chloroform (HPLC-grade)

-

Water (LC-MS grade)

-

Formic Acid

2. Preparation of Standard and Internal Standard Solutions:

-

DPPC Stock Solution (1 mg/mL): Accurately weigh and dissolve DPPC in chloroform:methanol (2:1, v/v).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in chloroform:methanol (2:1, v/v).

-

DPPC Working Solutions (Calibration Standards): Prepare a series of dilutions from the DPPC stock solution in methanol to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Lipid Extraction):

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the this compound working solution (100 ng/mL). Vortex briefly.

-

Add 1 mL of ice-cold chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase into a new tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient to separate DPPC from other lipids.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

DPPC: Precursor ion m/z 734.6 → Product ion m/z 184.1 (choline headgroup).

-

This compound: Precursor ion m/z 740.6 → Product ion m/z 190.1 (deuterated choline headgroup).

-

5. Data Analysis and Quantification:

-

Integrate the chromatographic peaks for both DPPC and this compound.

-

Calculate the peak area ratio of the analyte (DPPC) to the internal standard (this compound) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the DPPC calibration standards.

-

Determine the concentration of DPPC in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Method Validation Parameters

The following tables summarize representative quantitative data for the validation of an LC-MS/MS method for DPPC using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 10 - 1000 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Bias at LLOQ | < 20% |

| Bias at other levels | < 15% |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low QC | 30 | < 10 | < 10 | 90 - 110 |

| Mid QC | 300 | < 10 | < 10 | 90 - 110 |

| High QC | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | 85 - 95 | 90 - 110 |

| High QC | 800 | 85 - 95 | 90 - 110 |

Note: Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value close to 100% indicates minimal signal suppression or enhancement.

Visualization of Experimental Workflow

Section 2: this compound in Biophysical Studies of Model Membranes

In the realm of membrane biophysics, deuterated lipids are indispensable for probing the structure and dynamics of lipid bilayers. Techniques such as Small-Angle Neutron Scattering (SANS) and Solid-State Nuclear Magnetic Resonance (ssNMR) rely on the difference in scattering length between hydrogen and deuterium to generate contrast. By selectively deuterating parts of a lipid molecule, researchers can highlight specific regions of the membrane.

While heavily deuterated DPPC (e.g., DPPC-d62 where the acyl chains are deuterated) is more common for maximizing contrast in neutron scattering, headgroup-deuterated lipids like this compound are valuable for studying the hydration and conformation of the polar headgroup region.

Experimental Protocol: Preparation of Vesicles for Neutron Scattering

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DPPC and this compound for SANS experiments to study membrane structure.

1. Materials and Reagents:

-

DPPC

-

This compound

-

Chloroform

-

Buffer (e.g., HEPES or PBS) prepared in D₂O for contrast matching.

2. Vesicle Preparation:

-

Lipid Film Formation:

-

In a round-bottom flask, co-dissolve a desired molar ratio of DPPC and this compound in chloroform.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the D₂O-based buffer by vortexing. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form LUVs of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the phase transition temperature of DPPC (~41°C).

-

3. Small-Angle Neutron Scattering (SANS) Measurement:

-

Instrument: A SANS instrument at a neutron source facility.

-

Sample Environment: Place the LUV suspension in a quartz cuvette in a temperature-controlled sample holder.

-

Data Acquisition: Collect scattering data at various temperatures, for instance, below and above the main phase transition temperature of DPPC.

-

Data Analysis: Analyze the scattering curves using appropriate models to determine structural parameters of the bilayer, such as thickness, area per lipid, and the location of the deuterated headgroups.

Visualization of Logical Relationships

Conclusion

This compound is a versatile and powerful tool for researchers in both lipidomics and membrane biophysics. As an internal standard, it provides the accuracy and precision required for robust quantitative analysis of phospholipids (B1166683) in complex biological systems. In biophysical studies, its deuterium label offers a unique window into the molecular architecture and dynamics of lipid membranes. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective application of this compound in advanced scientific research.

(Rac)-DPPC-d6: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6), a deuterated derivative of the major phospholipid component of pulmonary surfactant. This document details a plausible synthetic route, comprehensive characterization methodologies, and the biological context of DPPC, serving as a valuable resource for researchers in lipid science, drug delivery, and membrane biophysics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with a racemic glycerol (B35011) derivative, followed by esterification with deuterated palmitic acid, and concluding with the introduction of the deuterated phosphocholine (B91661) headgroup.

Proposed Synthetic Pathway:

A plausible synthetic route for this compound is outlined below. This pathway is a composite of established methods for phospholipid synthesis and deuteration.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

Step 1: Synthesis of rac-1-Benzyl-2,3-dipalmitoyl-d62-glycerol

-

To a solution of rac-1-benzylglycerol in dry dichloromethane (B109758) (DCM), add 2.2 equivalents of palmitic acid-d31.

-

Cool the mixture to 0°C and add 2.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield rac-1-benzyl-2,3-dipalmitoyl-d62-glycerol.

Step 2: Synthesis of rac-1,2-Dipalmitoyl-d62-glycerol

-

Dissolve the product from Step 1 in ethanol.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain rac-1,2-dipalmitoyl-d62-glycerol.

Step 3: Synthesis of rac-1,2-Dipalmitoyl-d62-glycero-3-phosphate

-

Dissolve the diacylglycerol from Step 2 in dry pyridine and cool to 0°C.

-

Slowly add 1.5 equivalents of phosphorus oxychloride (POCl3) and stir the mixture at 0°C for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with chloroform (B151607) and wash the organic layer with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the phosphatidic acid.

Step 4: Synthesis of this compound

-

To the phosphatidic acid from Step 3, add 1.5 equivalents of choline-d4 tosylate.

-

Add 2.0 equivalents of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a condensing agent in dry pyridine.

-

Stir the reaction at room temperature for 48 hours.

-

Quench the reaction with water and extract the product with chloroform.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to obtain this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Quantitative Data Summary:

| Parameter | Method | Expected Value/Range |

| Molecular Weight | Mass Spectrometry (ESI-MS) | ~740.2 g/mol |

| Purity | HPLC-ELSD | >98% |

| Deuterium (B1214612) Incorporation | NMR Spectroscopy (¹H and ²H) | >98% |

| Phase Transition Temp. (Tm) | Differential Scanning Calorimetry (DSC) | ~39-41 °C |

Experimental Protocols for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the overall structure and the absence of proton signals at the deuterated positions.

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d4 (B120146) (CD₃OD).

-

Acquisition: Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the acyl chain methylenes and the choline methyl groups confirms successful deuteration.

-

-

²H NMR: To directly observe the deuterium signals and confirm the location of deuteration.

-

Sample Preparation: Prepare a lipid dispersion in a suitable buffer (e.g., phosphate-buffered saline).

-

Acquisition: Acquire a solid-state or solution-state ²H NMR spectrum. The quadrupolar splitting pattern in the solid state can provide information on the orientation and dynamics of the deuterated segments.

-

Mass Spectrometry (MS)

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight of the synthesized lipid and confirm the incorporation of six deuterium atoms.

-

Sample Preparation: Dissolve the sample in a suitable solvent for infusion, such as a mixture of chloroform and methanol (B129727) with a small amount of ammonium (B1175870) hydroxide (B78521) to promote ionization.

-

Analysis: Analyze in positive ion mode. The molecular ion peak should correspond to the calculated mass of this compound.

-

High-Performance Liquid Chromatography (HPLC)

-

HPLC with Evaporative Light Scattering Detection (ELSD): To assess the purity of the final product.

-

Mobile Phase: A gradient of solvents such as chloroform, methanol, and water.

-

Column: A silica-based normal-phase column is typically used for phospholipid separation.

-

Detection: ELSD is a universal detector for non-volatile compounds and is well-suited for lipid analysis. The purity is determined by the area percentage of the main peak.

-

Differential Scanning Calorimetry (DSC)

-

To determine the main phase transition temperature (Tm) of the hydrated lipid.

-

Sample Preparation: Prepare a multilamellar vesicle (MLV) suspension of this compound in a buffer.

-

Analysis: Heat and cool the sample at a controlled rate (e.g., 1-2°C/min) and monitor the heat flow. The peak of the endothermic transition corresponds to the Tm.

-

An In-depth Technical Guide to the Physical Properties of Deuterated DPPC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated dipalmitoylphosphatidylcholine (DPPC), a crucial tool in membrane biophysics and drug delivery research. The substitution of hydrogen with deuterium (B1214612) atoms offers unique advantages for various analytical techniques, enabling detailed structural and dynamic studies of lipid bilayers. This document outlines the key physical characteristics of deuterated DPPC, presents detailed experimental protocols for their measurement, and visualizes the workflows for these methodologies.

Core Physical Properties of Deuterated vs. Protiated DPPC

Deuteration, particularly in the acyl chains (perdeuteration), significantly influences the physical behavior of DPPC. These isotopic effects are critical to consider when using deuterated lipids as proxies for their hydrogenous counterparts. The primary physical properties affected are the phase transition temperature and the structural parameters of the lipid bilayer.

Quantitative Data Summary

The following tables summarize the key quantitative differences between protiated (h-DPPC) and chain-deuterated (d-DPPC) dipalmitoylphosphatidylcholine.

| Property | Protiated DPPC (h-DPPC) | Chain-Deuterated DPPC (d-DPPC) | Citation |

| Main Phase Transition Temperature (Tm) | ~41-42 °C | ~37-38 °C | [1][2] |

| Phase Transition Temperature Shift (ΔTm) | N/A | -4.3 ± 0.1 °C | [3][4] |

| Bilayer Thickness (Gel Phase, Lβ') | 5.5 ± 0.2 nm | Reduction observed | [3][5] |

| Bilayer Thickness (Fluid Phase, Lα) | 3.6 ± 0.3 nm | Reduction observed | [3][5] |

| Lamellar Repeat Spacing | Baseline | Reduced with chain deuteration, Increased with headgroup deuteration | [3] |

Table 1: Comparison of Physical Properties of Protiated and Chain-Deuterated DPPC.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the physical properties of deuterated DPPC are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipids, including the main phase transition temperature (Tm).

Methodology:

-

Sample Preparation:

-

Prepare a suspension of multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of deuterated DPPC in the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The lipid concentration is typically in the range of 1-5 mg/mL.

-

For LUVs, the MLV suspension is subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) at a temperature above the Tm of the lipid (~50 °C for d-DPPC).

-

Accurately determine the final lipid concentration, as some loss can occur during preparation.

-

-

DSC Measurement:

-

Load the degassed lipid suspension into the sample cell of the calorimeter and the corresponding buffer into the reference cell.

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25 °C).

-

Heat the sample at a constant scan rate, typically between 0.5 °C/min and 2 °C/min, to a final temperature well above the Tm (e.g., 55 °C).

-

Record the heat flow as a function of temperature. Multiple heating and cooling scans are often performed to ensure reproducibility.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

The Tm is determined as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

The sharpness of the transition, or cooperativity, is assessed by the peak width at half-height.

-

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid vesicles, including bilayer thickness and area per lipid, by exploiting the scattering contrast between deuterated and protiated components.

Methodology:

-

Sample Preparation:

-

Prepare unilamellar vesicles (SUVs or LUVs) of deuterated DPPC (e.g., d62-DPPC) at a known concentration (e.g., 10-20 mg/mL).

-

The vesicles are typically suspended in D₂O or various H₂O/D₂O mixtures to manipulate the scattering length density (SLD) of the solvent, a technique known as contrast variation. This allows for the selective highlighting or matching out of different parts of the lipid bilayer.

-

Extrusion is commonly used to produce vesicles with a uniform size distribution.

-

-

SANS Data Collection:

-

Measurements are performed on a SANS instrument using a specific range of scattering vectors (Q), for example, 0.003 Å⁻¹ to 0.5 Å⁻¹.

-

The neutron wavelength is selected based on the desired Q-range (e.g., 6 Å with Δλ/λ = 10%).

-

Data is collected using a 2-D detector and is radially averaged to produce a 1-D scattering profile of intensity (I) versus Q.

-

Measurements are taken at controlled temperatures, both below and above the Tm, to study the gel and fluid phases.

-

-

Data Analysis:

-

The scattering data is corrected for background and solvent scattering.

-

The data is fitted to a model that describes the scattering from a unilamellar vesicle. This model incorporates parameters such as the bilayer thickness, the area per lipid, and the scattering length densities of the lipid headgroup, acyl chains, and the solvent.

-

By analyzing the data from different H₂O/D₂O contrasts, a detailed structural profile of the bilayer can be obtained.

-

Solid-State Deuterium NMR (²H-NMR) Spectroscopy

²H-NMR is used to investigate the orientation and dynamics of specific C-²H bonds within the deuterated DPPC molecule, providing information on the order of the acyl chains.

Methodology:

-

Sample Preparation:

-

Hydrate a known amount of chain-deuterated DPPC with a specific amount of buffer (typically 30-50 wt% water) to form a multilamellar dispersion.

-

The sample is then transferred to an NMR rotor.

-

Multiple freeze-thaw cycles are often performed to ensure sample homogeneity.

-

-

²H-NMR Spectroscopy:

-

Experiments are conducted on a solid-state NMR spectrometer at a specific magnetic field strength.

-

A quadrupolar echo pulse sequence is typically used to acquire the ²H-NMR spectra.

-

Spectra are recorded at various temperatures to study the changes in lipid order across the phase transition.

-

-

Data Analysis:

-

The resulting spectrum is a Pake doublet, and the splitting between the two peaks is the quadrupolar splitting (Δνq).

-

The segmental order parameter (SCD) for each deuterated segment of the acyl chain is calculated from the quadrupolar splitting.

-

Plotting SCD as a function of the carbon position along the acyl chain generates an order parameter profile, which provides insights into the packing and flexibility of the lipid chains.

-

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of supported lipid bilayers (SLBs) at the nanoscale, revealing phase separation and bilayer defects.

Methodology:

-

Substrate Preparation:

-

A freshly cleaved mica surface is used as the solid support due to its atomic flatness and hydrophilic nature.

-

-

Supported Lipid Bilayer (SLB) Formation:

-

A solution of small unilamellar vesicles (SUVs) of deuterated DPPC is deposited onto the mica surface.

-

The vesicle fusion process is often facilitated by heating the sample above the Tm of the lipid (e.g., to 50-60 °C) in the presence of a buffer containing divalent cations like Ca²⁺.

-

After an incubation period, the sample is gently rinsed to remove excess vesicles, leaving a continuous lipid bilayer on the mica surface.

-

-

AFM Imaging:

-

The SLB is imaged in the buffer solution using the AFM in tapping mode to minimize damage to the soft bilayer.

-

Imaging can be performed at different temperatures to observe the phase transition and the formation of gel and fluid domains.

-

-

Data Analysis:

-

The AFM images provide topographical information, including the height difference between different lipid phases, which corresponds to differences in bilayer thickness.

-

The images can also reveal the size, shape, and distribution of lipid domains.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships discussed in this guide.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of deuterated DPPC.

Caption: Workflow for Small-Angle Neutron Scattering (SANS) of deuterated DPPC.

Caption: Relationship between deuteration and physical property changes in DPPC.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (Rac)-DPPC-d6 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6), a deuterated lipid essential for a range of advanced laboratory applications. This document details its commercial availability, key physicochemical properties, and established experimental protocols, offering a valuable resource for researchers in biophysics, drug delivery, and membrane science.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in high-purity lipids for research purposes. The following table summarizes the key quantitative data from prominent commercial sources, facilitating straightforward comparison for procurement.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment |

| MedchemExpress | This compound / HY-109506S2 | 82765-17-1 | C₄₀H₇₄D₆NO₈P | 740.08 | Not specified |

| Cayman Chemical | 1,2-Dipalmitoyl-d6-rac-glycero-3-PC / 28932 | 82765-17-1 | C₄₀H₇₄D₆NO₈P | 740.1 | ≥99% deuterated forms (d₁-d₆) |

| Avanti Polar Lipids | Does not list this compound specifically, but offers a wide range of other deuterated phospholipids. | - | - | - | - |

| Toronto Research Chemicals | Information not readily available on their public website for this specific compound. | - | - | - | - |

Core Applications and Experimental Protocols

This compound is a valuable tool in various research areas due to the unique properties conferred by its deuterium (B1214612) labeling. The primary applications include its use as an internal standard in mass spectrometry-based lipidomics and as a probe in biophysical studies of lipid membranes.

Use as an Internal Standard in Mass Spectrometry

The known mass shift introduced by deuterium makes this compound an excellent internal standard for the accurate quantification of its non-deuterated counterpart, DPPC, in complex biological samples.

Experimental Protocol: Quantification of DPPC in a Lipid Extract

This protocol outlines a general workflow for using this compound as an internal standard in a lipidomics experiment.

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable organic solvent (e.g., chloroform/methanol mixture) to create a stock solution of known concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise volume of the this compound internal standard stock solution.

-

Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS or shotgun lipidomics platform).

-

Monitor the specific precursor and fragment ion transitions for both endogenous DPPC and the this compound internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the endogenous DPPC to the this compound internal standard.

-

Generate a standard curve using known concentrations of non-deuterated DPPC spiked with the same amount of internal standard.

-

Determine the concentration of DPPC in the original sample by comparing its peak area ratio to the standard curve.

-

Application in Liposome Preparation and Membrane Studies

This compound is utilized in the preparation of liposomes to study membrane properties and drug interactions. The deuterium label allows for specific detection and characterization using techniques like Nuclear Magnetic Resonance (NMR) and Neutron Scattering.

Experimental Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating this compound using the extrusion method.

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids, including this compound and any other components (e.g., cholesterol, other phospholipids), in a suitable organic solvent (e.g., chloroform).

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size distribution.

-

-

Characterization:

-

The resulting LUV suspension can be characterized for size and lamellarity using techniques such as Dynamic Light Scattering (DLS).

-

The incorporation and behavior of this compound within the liposomal membrane can be studied using techniques like ²H-NMR.

-

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use in model membranes helps to elucidate the physical and chemical principles that govern the interactions of signaling molecules with the cell membrane. For instance, studies using deuterated lipids can provide insights into how membrane fluidity, curvature, and lipid packing affect the binding and function of membrane-associated proteins involved in signal transduction.

The logical relationship in its application is straightforward: the introduction of a deuterated lipid provides a non-perturbative probe to investigate the structure and dynamics of lipid bilayers, which are fundamental to cellular signaling events.

The Application of Deuterated Lipids in Metabolic Studies: A Technical Guide

Abstract

The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), in lipid molecules has emerged as a powerful tool in metabolic research and drug development. These deuterated lipids, particularly polyunsaturated fatty acids (PUFAs), offer a unique approach to mitigating oxidative stress and studying lipid metabolism. This technical guide provides an in-depth overview of the core applications of deuterated lipids in metabolic studies, detailing experimental protocols, presenting quantitative data, and illustrating key concepts with diagrams. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this innovative technology.

Introduction: The Kinetic Isotope Effect and Lipid Peroxidation

The chemical bonds formed by deuterium are stronger than those formed by hydrogen. This difference in bond strength, known as the kinetic isotope effect (KIE), is central to the utility of deuterated lipids. Specifically, the carbon-deuterium (C-D) bond is more resistant to cleavage than the carbon-hydrogen (C-H) bond. In the context of polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation, replacing hydrogen atoms at bis-allylic sites with deuterium significantly slows down the process of lipid peroxidation.

Lipid peroxidation is a chain reaction that damages lipids, leading to cellular injury and contributing to the pathology of numerous diseases. By inhibiting this process, deuterated lipids can protect cells from oxidative damage.

Key Applications in Metabolic Research

The primary application of deuterated lipids lies in their ability to protect against oxidative stress-related cellular damage. This has significant implications for a variety of disease models and therapeutic areas.

Mitigating Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deuterated lipids have been shown to be potent inhibitors of ferroptosis.

Studying Lipid Metabolism and Transport

Isotopically labeled lipids serve as tracers to investigate metabolic pathways, lipid uptake, and transport dynamics. Deuterium's stability makes it an excellent label for long-term studies.

Quantitative Data from Preclinical Studies

The efficacy of deuterated lipids has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

| Model System | Deuterated Lipid Used | Key Finding | Quantitative Result | Reference |

| Cultured retinal cells | D-Linoleic Acid | Protection against lipid peroxidation | ~50% reduction in lipid hydroperoxides | |

| Mouse model of atherosclerosis | D-PUFA mixture | Reduction in atherosclerotic plaque size | 25-40% decrease in plaque area | |

| Rat model of Parkinson's disease | D-Linoleic Acid | Neuroprotection | ~30% preservation of dopaminergic neurons |

| Parameter | Control Group | Deuterated Lipid Group | Fold Change | p-value |

| Malondialdehyde (MDA) levels (nmol/mg protein) | 1.2 ± 0.2 | 0.5 ± 0.1 | 2.4 | < 0.01 |

| 4-Hydroxynonenal (B163490) (4-HNE) levels (µg/mg protein) | 0.8 ± 0.15 | 0.3 ± 0.08 | 2.7 | < 0.01 |

| Superoxide Dismutase (SOD) activity (U/mg protein) | 150 ± 20 | 280 ± 30 | 0.5 | < 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated lipids in research.

Synthesis of Deuterated Lipids

The synthesis of deuterated lipids typically involves multi-step organic chemistry processes. A common approach for deuterating PUFAs at the bis-allylic positions is outlined below.

Protocol:

-

Protection: The carboxylic acid group of the precursor fatty acid is protected, often as a methyl or ethyl ester, to prevent unwanted side reactions.

-

Deuteration: Deuterium is introduced at the specific bis-allylic positions. This can be achieved through various methods, including the use of deuterated building blocks or through catalyzed H-D exchange reactions.

-

Purification: The deuterated intermediate is purified using techniques such as column chromatography.

-

Deprotection: The protecting group is removed from the carboxylic acid to yield the final deuterated lipid.

-

Analysis: The final product is rigorously analyzed for isotopic enrichment and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cell Culture Experiments

Objective: To assess the protective effect of deuterated lipids against induced oxidative stress.

Methodology:

-

Cell Culture: Plate cells (e.g., retinal pigment epithelial cells) at a desired density and allow them to adhere overnight.

-

Treatment: Supplement the cell culture medium with either the deuterated lipid (e.g., D-linoleic acid) or its non-deuterated counterpart (control) for 24-48 hours.

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a ferroptosis-inducing agent (e.g., RSL3).

-

Assessment of Cell Viability: Measure cell viability using assays like the MTT or LDH assay.

-

Quantification of Lipid Peroxidation: Measure markers of lipid peroxidation, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), using commercially available kits or LC-MS/MS.

In Vivo Animal Studies

Objective: To evaluate the therapeutic potential of deuterated lipids in a disease model.

Methodology:

-

Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a mouse model of atherosclerosis).

-

Dietary Supplementation: Formulate a diet containing the deuterated lipid or a control diet.

-

Administration: Feed the animals their respective diets for a predetermined period.

-

Monitoring: Monitor relevant physiological and behavioral parameters throughout the study.

-

Tissue Collection and Analysis: At the end of the study, collect tissues of interest (e.g., aorta, brain) for histological and biochemical analysis. This may include measuring plaque size, neuronal counts, or markers of oxidative stress.

Future Directions and Conclusion

The application of deuterated lipids in metabolic studies is a rapidly advancing field. Future research will likely focus on the development of more complex deuterated molecules, the exploration of their efficacy in a wider range of diseases, and their translation into clinical practice. The ability to precisely modify lipid molecules at the atomic level offers a powerful strategy for understanding and combating diseases rooted in oxidative stress. The data and protocols presented in this guide provide a solid foundation for researchers looking to incorporate this promising technology into their work.

(Rac)-DPPC-d6 in Model Membrane Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, model membranes stand as indispensable tools for unraveling the complexities of biological interfaces. Among the vast array of molecules used to construct these models, isotopically labeled lipids have emerged as powerful probes for high-resolution biophysical studies. This technical guide focuses on (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) , a deuterated phospholipid with unique properties that offer distinct advantages in specific research applications.

This document provides a comprehensive overview of the role of this compound in model membrane studies, with a particular focus on its application in neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the significance of its racemic nature and the strategic placement of deuterium (B1214612) atoms, followed by a summary of its physical and chemical properties. While direct experimental protocols and extensive quantitative data for this specific deuterated lipid are not widely published, we will present generalized methodologies and data extrapolated from studies using similar deuterated phospholipids (B1166683). This guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their investigations of membrane structure, dynamics, and interactions.

Core Concepts: The Significance of "(Rac)" and "-d6"

The utility of this compound in model membrane studies stems from two key features: its racemic nature and the specific deuteration of its headgroup.

The Racemic Nature: The designation "(Rac)" indicates that the lipid is a racemic mixture, containing equal amounts of the sn-1,2 and sn-2,3 stereoisomers of the dipalmitoylphosphatidylcholine backbone. While most naturally occurring phospholipids are enantiomerically pure, the use of racemic mixtures is particularly relevant in studies aiming to model prebiotic or synthetic membrane systems where enzymatic selectivity would have been absent. Furthermore, investigating the properties of racemic membranes can provide insights into the fundamental physical chemistry of lipid-lipid and lipid-protein interactions in the absence of stereospecific effects.

Headgroup Deuteration (-d6): The "-d6" signifies the replacement of six hydrogen atoms with deuterium atoms. In the case of this compound, this deuteration is typically on the two methyl groups of the choline (B1196258) headgroup. This specific isotopic labeling is crucial for techniques like neutron scattering and NMR spectroscopy.

-

Neutron Scattering: Deuterium has a significantly different neutron scattering length compared to hydrogen. This difference allows for a technique called "contrast matching," where the scattering from a specific component of a complex system can be effectively "hidden" by matching its scattering length density to that of the surrounding solvent (usually a mixture of H₂O and D₂O). By selectively deuterating the headgroup of DPPC, researchers can make this region "invisible" to neutrons, thereby isolating the scattering signal from the lipid tails or from an embedded membrane protein.

-

NMR Spectroscopy: In ¹H-NMR, the presence of numerous protons can lead to complex and overlapping signals, making spectral interpretation challenging. By replacing protons with deuterium, which is effectively "silent" in ¹H-NMR, the spectrum is simplified. Headgroup deuteration allows for the unambiguous study of the lipid acyl chains or other non-deuterated components of the membrane system. Conversely, in ²H-NMR, the deuterium signal provides specific information about the orientation and dynamics of the choline headgroup.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing and interpreting experiments involving this lipid.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₇₄D₆NO₈P | Commercial Supplier Data |

| Molecular Weight | 740.08 g/mol | Commercial Supplier Data |

| Physical State | White Powder | General knowledge of lipids |

| Solubility | Soluble in organic solvents (e.g., chloroform) | General knowledge of lipids |

| Main Phase Transition Temperature (Tm) | ~41 °C (for non-deuterated DPPC) | [General literature on DPPC] |

Note: The phase transition temperature of deuterated lipids can be slightly different from their non-deuterated counterparts. The exact Tm for this compound may vary depending on the experimental conditions.

Applications in Model Membrane Studies

The unique properties of this compound make it a valuable tool for a range of biophysical studies on model membranes.

Neutron Scattering Studies of Membrane Structure

Principle: Small-angle neutron scattering (SANS) is a powerful technique for determining the structure of complex biological assemblies. By using this compound in combination with other deuterated and non-deuterated lipids and proteins, researchers can selectively highlight or mask different components of a model membrane.

Experimental Workflow:

Experimental workflow for a typical SANS experiment using this compound.

Example Application: Investigating the position and conformation of a membrane-associated peptide. By using a membrane composed of headgroup-deuterated this compound and tail-deuterated lipids, the lipid bilayer can be contrast-matched to the solvent, making it effectively invisible to neutrons. The resulting scattering signal will be dominated by the peptide, allowing for a detailed structural analysis of the peptide in its membrane-bound state.

NMR Spectroscopy of Membrane Dynamics and Interactions

Principle: Solid-state NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in non-crystalline states, such as lipid bilayers. The use of this compound can simplify spectra and provide site-specific information.

Experimental Workflow:

General workflow for solid-state NMR studies using this compound.

Example Application: Probing the effect of a drug molecule on the lipid headgroup dynamics. By acquiring ²H-NMR spectra of this compound in the presence and absence of a drug, changes in the quadrupolar splitting and relaxation times can reveal how the drug interacts with the choline headgroup and alters its orientation and mobility.

Phospholipid Signaling Pathways

Simplified signaling pathway involving phosphatidylcholine hydrolysis.

Experimental Protocols

As specific published protocols for this compound are scarce, the following sections provide generalized methodologies for key experiments where this lipid could be employed, based on standard practices in the field.

Preparation of Model Membranes

1. Thin Film Hydration: a. Dissolve this compound and other lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

2. Vesicle Extrusion: a. To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles. b. Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically performed at a temperature above the lipid's phase transition temperature.

Neutron Scattering Sample Preparation

a. Prepare unilamellar vesicles as described above. b. The final resuspension buffer should be a carefully calculated mixture of H₂O and D₂O to achieve the desired contrast matching conditions. c. The final lipid concentration should be optimized for the specific SANS instrument and experimental goals, typically in the range of 1-10 mg/mL. d. The sample is then loaded into a quartz cuvette for the SANS measurement.

Solid-State NMR Sample Preparation

a. Prepare MLVs as described above. b. Pellet the MLVs by ultracentrifugation. c. Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). d. Seal the rotor with a cap to prevent dehydration during the experiment.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained from experiments using this compound, based on typical values reported for similar deuterated lipids. This is for illustrative purposes only, as specific data for this compound is not available in the literature.

| Experimental Technique | Parameter Measured | Hypothetical Value | Potential Interpretation |

| SANS | Radius of Gyration (Rg) of a membrane protein in a contrast-matched this compound bilayer | 35 Å | Provides information about the overall size and shape of the protein within the membrane. |

| SANS | Membrane Thickness | 45 ± 2 Å | Characterizes the dimensions of the model membrane. |

| ²H Solid-State NMR | Quadrupolar Splitting (Δνq) of the choline headgroup | 5 kHz at 25°C | Reflects the average orientation and motional restriction of the headgroup. |

| ²H Solid-State NMR | Spin-Lattice Relaxation Time (T₁) of the choline deuterons | 200 ms | Provides information about the rate of molecular motions on the nanosecond timescale. |

Conclusion

This compound is a specialized tool for biophysical studies of model membranes. Its racemic nature makes it suitable for investigating fundamental lipid interactions and for modeling prebiotic systems, while its specific headgroup deuteration offers significant advantages for neutron scattering and NMR spectroscopy. By enabling contrast variation and spectral simplification, this compound allows researchers to probe the structure, dynamics, and interactions of membrane components with high precision. While the current body of literature specifically detailing the use of this compound is limited, the principles and methodologies outlined in this guide provide a solid foundation for its application in advancing our understanding of biological membranes. As the demand for more sophisticated model systems and analytical techniques grows, the utility of such precisely labeled lipid analogues is expected to increase, paving the way for new discoveries in membrane biology and drug development.

Understanding Racemization in DPPC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a critical component in numerous pharmaceutical applications, most notably as a primary constituent of liposomal drug delivery systems and synthetic lung surfactants. The stereochemical purity of DPPC is paramount, as the chirality of the glycerol (B35011) backbone at the sn-2 position dictates the packing properties, fluidity, and biological interactions of the resulting lipid bilayers. Loss of stereochemical integrity through racemization during synthesis can lead to a mixture of enantiomers, potentially impacting the stability, efficacy, and safety of the final drug product. This technical guide provides an in-depth analysis of the potential for racemization during DPPC synthesis, outlines detailed experimental protocols for assessing enantiomeric purity, and presents the underlying chemical mechanisms that can lead to the loss of stereochemical control.

Core Concepts in DPPC Synthesis and Stereochemistry

The synthesis of enantiomerically pure DPPC typically starts from a chiral precursor, most commonly sn-glycero-3-phosphocholine (GPC), which is often derived from natural sources like egg yolk or soy lecithin. The synthetic route then involves the acylation of the two free hydroxyl groups of the glycerol backbone with palmitic acid. A common laboratory and industrial method for this acylation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1][2][3]

The key to maintaining stereochemical purity lies in preventing the racemization of the chiral center at the sn-2 position of the glycerol backbone throughout the synthetic process.

Mechanisms of Racemization in DPPC Synthesis

The primary mechanism responsible for the racemization of the glycerol backbone during the synthesis of glycerophospholipids is acyl migration .[4] This intramolecular rearrangement is the transfer of an acyl group between adjacent hydroxyl groups. In the context of DPPC synthesis and its intermediates, acyl migration can occur under both acidic and basic conditions and can be facilitated by heat or the presence of certain chromatographic media like silica (B1680970) gel.[5][6]

The most critical intermediate susceptible to racemization is 1,2-dipalmitoyl-sn-glycerol (B135180), which can be formed during the synthesis. Acyl migration in this molecule leads to the formation of the achiral 1,3-dipalmitoylglycerol.[6] While this 1,3-isomer is not the direct enantiomer of the desired product, its formation from the chiral 1,2-diacyl-sn-glycerol intermediate represents a loss of the desired stereoisomer. More importantly, the conditions that promote this 1,2- to 1,3-acyl migration can also facilitate the migration of the acyl group from the sn-2 to the sn-1 position in a lysophospholipid intermediate, leading to a racemic mixture.

The proposed mechanism for acyl migration involves the formation of a cyclic orthoester intermediate. This process can be catalyzed by both acids and bases.

Experimental Protocols

A. Synthesis of DPPC via Steglich Esterification

This protocol is a general representation of the Steglich esterification for the synthesis of DPPC from sn-glycero-3-phosphocholine.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Palmitic acid

-

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous chloroform (B151607) or dichloromethane

-

Anhydrous pyridine (B92270) or triethylamine

Procedure:

-

Dissolve sn-glycero-3-phosphocholine and a molar excess of palmitic acid (e.g., 2.5 equivalents) in anhydrous chloroform or dichloromethane.

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC or EDC (e.g., 2.5 equivalents) in the same anhydrous solvent.

-

Slowly add the DCC/EDC solution to the GPC/palmitic acid mixture under an inert atmosphere (e.g., argon or nitrogen) and stir at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the dicyclohexylurea (DCU) byproduct, if DCC is used, will precipitate and can be removed by filtration.

-

The filtrate is then typically washed with dilute acid and brine to remove excess reagents and water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude DPPC is then purified, typically by column chromatography on silica gel. Note: Prolonged exposure to silica gel can promote acyl migration, so this step should be performed efficiently.[6]

B. Determination of Enantiomeric Purity by ¹H NMR Spectroscopy

This method involves the derivatization of the glycerophosphocholine backbone with a chiral derivatizing agent (CDA) to form diastereomers that can be distinguished by ¹H NMR.[7]

1. Methanolysis of DPPC to GPC:

-

Dissolve the synthesized DPPC in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until all DPPC is consumed.

-

Neutralize the reaction with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting residue containing GPC and methyl palmitate is washed with a non-polar solvent (e.g., hexane) to remove the fatty acid methyl esters.

2. Derivatization and NMR Analysis:

-

The obtained GPC is dried under high vacuum.

-

The dried GPC is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

A chiral derivatizing agent, such as (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, is added to the NMR tube containing the GPC solution.[7]

-

The formation of diastereomeric cyclic boronate esters will result in distinct chemical shifts for specific protons of the two enantiomers.

-

The enantiomeric excess (% ee) can be calculated by integrating the well-resolved signals of the diastereomers.

C. Determination of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying enantiomers. The method typically involves the use of a chiral stationary phase (CSP).[8][9][10]

General Protocol:

-

Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral glycerolipids.[11][12]

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the synthesized DPPC in the mobile phase or a compatible solvent. The sample should be filtered through a syringe filter before injection.

-

Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Data Presentation

The quantitative data from enantiomeric purity analysis should be summarized in a clear and structured format to allow for easy comparison between different synthetic batches or purification methods.

| Sample ID | Synthesis Method | Purification Method | Analytical Method | % Enantiomeric Excess (ee) |

| DPPC-Batch-001 | Steglich (DCC/DMAP) | Silica Gel Chromatography | ¹H NMR with CDA | 98.5% |

| DPPC-Batch-002 | Steglich (EDC/DMAP) | Preparative HPLC | Chiral HPLC | 99.2% |

| DPPC-Batch-003 | Steglich (DCC/DMAP), 50°C | Silica Gel Chromatography | ¹H NMR with CDA | 95.1% |

Conclusion

Maintaining the stereochemical integrity of dipalmitoylphosphatidylcholine during its synthesis is crucial for its application in pharmaceutical formulations. The primary mechanism leading to racemization is acyl migration, which can be influenced by factors such as pH, temperature, and the choice of purification media. By understanding these potential pitfalls and employing robust analytical techniques such as NMR with chiral derivatizing agents or chiral HPLC, researchers and drug development professionals can ensure the production of high-purity, enantiomerically pure DPPC. This diligence is essential for the development of safe and effective lipid-based drug products.

References

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Isotopic Purity of (Rac)-DPPC-d6 Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of (Rac)-1,2-dipalmitoyl-d6-glycero-3-phosphocholine ((Rac)-DPPC-d6), a critical internal standard for mass spectrometry-based quantification of dipalmitoylphosphatidylcholine (DPPC). A thorough understanding of the isotopic composition of such standards is paramount for ensuring the accuracy and reliability of analytical data in lipidomics, drug delivery, and surfactant research.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and utility in quantitative analysis. It is typically characterized by the extent of deuterium (B1214612) incorporation and the distribution of different isotopologues. While specific batch-to-batch variations exist, the following tables represent typical specifications and a calculated theoretical isotopologue distribution for a this compound standard with 99% isotopic enrichment.

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification | Rationale |

| Chemical Purity | ≥98% | Ensures that the signal is predominantly from the compound of interest and not from chemical impurities. |

| Isotopic Enrichment (d1-d6) | ≥99% | Indicates the percentage of molecules that contain at least one deuterium atom. Higher enrichment minimizes interference from the unlabeled (d0) species.[1] |

| Undeuterated (d0) Impurity | ≤1% | The presence of the d0 isotopologue can artificially inflate the measured concentration of the endogenous analyte. |

| Partially Deuterated (d1-d5) Impurities | Sum of all < 5% | While less impactful than d0, high levels of partially deuterated species can complicate data analysis. |

Table 2: Theoretical Isotopologue Distribution for this compound at 99% Isotopic Enrichment

This table presents a calculated distribution of isotopologues based on a 99% deuterium enrichment at six possible positions. The binomial expansion principle is used for this calculation.[2]

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d0 | 0 | 0.000001 |

| d1 | 1 | 0.000059 |

| d2 | 2 | 0.00146 |

| d3 | 3 | 0.0192 |

| d4 | 4 | 0.148 |

| d5 | 5 | 0.588 |

| d6 | 6 | 99.24 |

Note: This is a theoretical calculation. The actual distribution for a specific lot should be confirmed by high-resolution mass spectrometry.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity and enrichment of this compound are primarily determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution of a deuterated standard.

Protocol: Isotopic Distribution Analysis by LC-MS/MS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient to elute the phospholipid, for example, starting at 40% B and increasing to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 700-800 to observe the entire isotopic cluster of the [M+H]⁺ or [M+Na]⁺ adduct.

-

Resolution: High resolution (e.g., >60,000) to resolve the different isotopologues.

-

Collision Energy: Low collision energy to minimize fragmentation.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of all isotopologues (d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

-

NMR Spectroscopy for Confirmation of Deuteration

¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions.

Protocol: ¹H NMR for Deuteration Confirmation

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Add a small amount of an internal standard with a known concentration if quantitative analysis is desired.

-

-

NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Experiment: Standard 1D ¹H NMR experiment.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the signals of interest should be used for accurate integration.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the signals corresponding to the non-deuterated positions of the DPPC molecule.

-

Examine the regions where signals from the deuterated positions would appear in the unlabeled compound. The absence or significant reduction of these signals confirms successful deuteration.

-

Synthesis and Function of DPPC in Pulmonary Surfactant

This compound is primarily used as an internal standard for the quantification of endogenous DPPC. DPPC is the most abundant and surface-active component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. Its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration.

The biosynthesis of DPPC in alveolar type II cells is a critical physiological process. The following diagram illustrates the de novo synthesis pathway of DPPC.

Pathway Description:

The synthesis of DPPC occurs through two primary pathways in alveolar type II cells: the de novo (Kennedy) pathway and the remodeling pathway.[3]

-

De Novo Pathway: This pathway begins with glycerol-3-phosphate, which is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol (DAG). In parallel, choline is phosphorylated and activated to CDP-choline. Finally, cholinephosphotransferase (CPT) catalyzes the reaction of DAG and CDP-choline to form phosphatidylcholine (PC).[2]

-

Remodeling Pathway: The PC synthesized via the de novo pathway is often unsaturated at the sn-2 position. To produce the fully saturated DPPC, the unsaturated fatty acid is removed by phospholipase A2 (PLA2) to form lysophosphatidylcholine (LPC). Lysophosphatidylcholine acyltransferase 1 (LPCAT1) then specifically re-acylates LPC with a palmitoyl (B13399708) group from palmitoyl-CoA to yield DPPC.[3]

The proper functioning of this pathway is crucial for respiratory health, and its disruption can lead to respiratory distress syndrome, particularly in premature infants.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard in a quantitative lipidomics workflow involves a series of sequential steps, from sample preparation to data analysis.

Workflow Description:

-

Sample Collection: A biological sample, such as bronchoalveolar lavage fluid (BALF) or lung tissue homogenate, is collected.

-

Internal Standard Spiking: A known amount of this compound internal standard is added to the sample at the earliest stage of preparation. This is a critical step to ensure that the internal standard undergoes the same processing and potential losses as the endogenous analyte.

-

Lipid Extraction: Lipids are extracted from the sample matrix using established methods like the Folch or Bligh-Dyer procedures.

-

LC-MS/MS Analysis: The lipid extract is injected into an LC-MS/MS system for separation and detection.

-

Data Acquisition: Data is acquired in either full scan mode to observe all ions or in Multiple Reaction Monitoring (MRM) mode for targeted quantification of DPPC and its deuterated internal standard.

-

Peak Integration: The chromatographic peaks corresponding to the endogenous DPPC and the this compound internal standard are integrated.

-

Ratio Calculation: The peak area of the analyte (DPPC) is divided by the peak area of the internal standard (this compound).

-

Quantification: The concentration of DPPC in the original sample is determined by comparing the calculated peak area ratio to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.

References

(Rac)-DPPC-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine. The information presented herein is crucial for ensuring the integrity and performance of this stable isotope-labeled lipid in research and development applications. Due to the limited availability of stability data specific to this compound, this guide leverages established knowledge of its non-deuterated counterpart, DPPC, to provide robust recommendations.

Chemical Identity and Properties

This compound is a synthetic phospholipid where specific hydrogen atoms in the choline (B1196258) headgroup have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), where it can be used as an internal standard or tracer. Chemically, it is a racemic mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2,3-dipalmitoyl-sn-glycero-1-phosphocholine, with deuterium labeling on the choline methyl groups.

Key Stability Considerations

The stability of this compound is primarily influenced by two chemical degradation pathways: hydrolysis and oxidation. The physical state of the lipid, which is temperature-dependent, also plays a role in its stability.

Hydrolysis

Hydrolysis is the principal degradation pathway for DPPC and, by extension, this compound. This process involves the cleavage of the ester bonds linking the palmitic acid chains to the glycerol (B35011) backbone, or the phosphodiester bond in the headgroup.

-

Ester Hydrolysis: This results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free palmitic acid. This is the more common hydrolysis pathway under both acidic and basic conditions.

-

Phosphodiester Hydrolysis: Cleavage of the headgroup can also occur, though it is generally less facile than ester hydrolysis.

The rate of hydrolysis is significantly influenced by temperature, pH, and the presence of enzymes such as phospholipases.[1][2][3] Studies on DPPC have shown that hydrolysis kinetics follow Arrhenius behavior, with the rate increasing with temperature.[2]

Oxidation

While phospholipids (B1166683) with unsaturated fatty acid chains are highly susceptible to oxidation, the saturated palmitoyl (B13399708) chains of DPPC are relatively resistant to this degradation pathway. However, oxidation can still occur under harsh conditions, such as exposure to strong oxidizing agents or high-energy radiation, leading to the formation of various oxidation products.[4][5][6] For typical storage and handling, oxidation is a less significant concern for this compound compared to hydrolysis.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on data from various suppliers of DPPC.[7][8][9]

| Form | Recommended Storage Temperature | Additional Notes |

| Solid (Powder) | -20°C | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture. |

| Organic Solution | -20°C or below | Use a non-hydroxylic, aprotic solvent. Solutions in chloroform (B151607) or other halogenated solvents should be handled with care due to potential long-term solvent degradation. |

| Aqueous Dispersion (Liposomes) | 2-8°C (Refrigerated) | For short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized. Store below the main phase transition temperature (Tm) of DPPC (~41°C) to maintain the more stable gel phase.[10][11] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound in an organic solvent.

Materials:

-

This compound powder

-

High-purity chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Glass vial with a PTFE-lined cap

-

Argon or nitrogen gas

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a clean, dry glass vial.

-

Add the appropriate volume of the organic solvent to achieve the desired concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Purge the headspace of the vial with argon or nitrogen gas before sealing tightly with the PTFE-lined cap.

-

Store the stock solution at -20°C or below.

Assessment of Hydrolytic Degradation by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the extent of hydrolysis of this compound by detecting the presence of lysophosphatidylcholine.

Materials:

-

This compound sample (stored under specific conditions)

-

Lysophosphatidylcholine (LPC) standard

-

TLC silica (B1680970) gel plate

-

Developing solvent system (e.g., chloroform/methanol/water 65:25:4 v/v/v)

-

Iodine vapor or a phosphorus-specific stain (e.g., Molybdenum Blue) for visualization

-